a-(Methylamino)cyclobutaneacetic acid HCl

Description

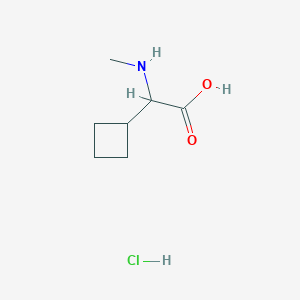

α-(Methylamino)cyclobutaneacetic acid HCl is a cyclobutane-derived amino acid analog featuring a methylamino group at the α-position of the cyclobutane ring and an acetic acid moiety. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and drug discovery. The compound is synthesized via reductive amination or alkylation of cyclobutane precursors, as demonstrated in a European patent application where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was reacted with 4-toluenesulfonate to yield the final product . Its structural rigidity, imparted by the cyclobutane ring, distinguishes it from linear or larger cyclic analogs, influencing its pharmacokinetic and physicochemical properties.

Properties

IUPAC Name |

2-cyclobutyl-2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-6(7(9)10)5-3-2-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEUHGOVDUAFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Methylamino)cyclobutaneacetic acid HCl typically involves the reaction of cyclobutylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:

Cyclobutylamine: Reactant providing the cyclobutyl group.

Methyl bromoacetate: Reactant providing the acetic acid moiety.

Hydrolysis: Conversion of the ester to the corresponding acid.

Acidification: Formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

a-(Methylamino)cyclobutaneacetic acid HCl can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce cyclobutyl alcohols.

Scientific Research Applications

a-(Methylamino)cyclobutaneacetic acid HCl has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of a-(Methylamino)cyclobutaneacetic acid HCl involves its interaction with specific molecular targets and pathways. The cyclobutyl and methylamino groups may interact with enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane vs. Cyclopentane Derivatives

The cyclobutane scaffold in α-(methylamino)cyclobutaneacetic acid HCl introduces higher ring strain compared to cyclopentane analogs (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride). This strain affects conformational flexibility and reactivity. For example, cyclopentane derivatives exhibit improved metabolic stability in vivo due to reduced ring strain, whereas cyclobutane analogs may offer enhanced binding affinity in target proteins owing to their constrained geometry .

Amino-Protected Analogs

α-(Methylamino)cyclobutaneacetic acid HCl is structurally related to amino-protected derivatives such as a-(Fmoc-amino)-cyclobutaneacetic acid (AS104656) and N-Boc-4-methoxybenzyl-glycine (AS104406). These analogs are widely used in peptide synthesis. The methylamino group in the target compound provides a reactive site for further functionalization without requiring deprotection steps, unlike Fmoc/Boc-protected analogs .

Pharmacologically Active Analogs

Verapamil-related compounds, such as 3,4-dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride, share the methylamino moiety but differ in backbone structure.

Data Table: Key Comparative Properties

*Calculated based on patent data .

Research Findings and Implications

- Synthetic Efficiency: The hydrochloride salt of α-(methylamino)cyclobutaneacetic acid is synthesized in 80% yield via straightforward alkylation, comparable to cyclopentane analogs (e.g., 75–85% yields) .

- Reactivity: The methylamino group undergoes selective acylation, unlike Boc/Fmoc-protected analogs requiring deprotection for further modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.